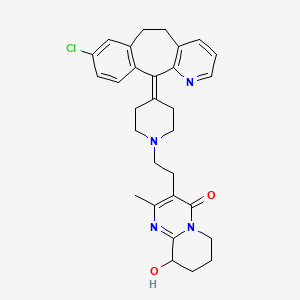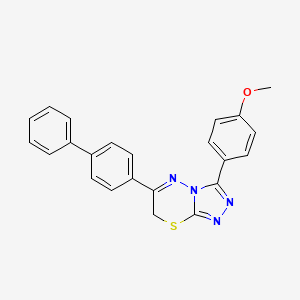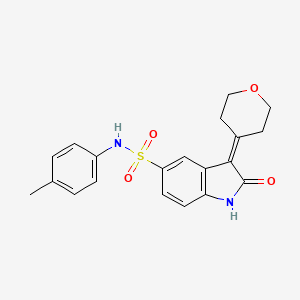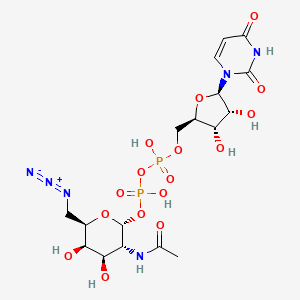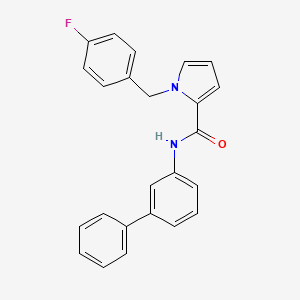
CB2 receptor agonist 6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CB2 receptor agonist 6 is a synthetic compound that selectively targets the cannabinoid receptor type 2 (CB2). The CB2 receptor is part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including immune response, inflammation, and pain perception. Unlike CB1 receptors, which are primarily found in the central nervous system and are associated with psychoactive effects, CB2 receptors are predominantly located in peripheral tissues, particularly in immune cells. This makes CB2 receptor agonists attractive candidates for therapeutic applications without the central nervous system side effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CB2 receptor agonist 6 typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Core Structure: The core structure of this compound is often synthesized through a series of condensation reactions, involving the formation of key intermediates such as thiazole or benzothiazole derivatives.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to enhance the selectivity and potency of the compound. This may include alkylation, acylation, or halogenation reactions.
Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures while ensuring consistency, purity, and yield. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of automated reactors and purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
CB2 receptor agonist 6 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents (e.g., bromine, chlorine), alkylating agents (e.g., alkyl halides), and acylating agents (e.g., acyl chlorides).
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
CB2 receptor agonist 6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of CB2 receptor ligands and to develop new synthetic methodologies.
Biology: Employed in cellular and molecular biology studies to investigate the role of CB2 receptors in immune cell function, inflammation, and pain signaling.
Medicine: Explored as a potential therapeutic agent for treating conditions such as chronic pain, inflammation, autoimmune diseases, and cancer. Its selective action on CB2 receptors makes it a promising candidate for avoiding the psychoactive effects associated with CB1 receptor activation.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and regulatory testing.
Wirkmechanismus
CB2 receptor agonist 6 exerts its effects by selectively binding to and activating CB2 receptors. Upon activation, CB2 receptors couple with G-proteins, leading to the inhibition of adenylate cyclase and a decrease in cyclic AMP levels. This triggers a cascade of downstream signaling events, including the activation of mitogen-activated protein kinases (MAPKs) and the modulation of ion channels. These signaling pathways ultimately result in anti-inflammatory, analgesic, and immunomodulatory effects.
Vergleich Mit ähnlichen Verbindungen
CB2 receptor agonist 6 can be compared with other CB2 receptor agonists, such as JWH133 and GW842166x. While all these compounds share the ability to selectively activate CB2 receptors, they differ in their chemical structures, pharmacokinetic properties, and therapeutic potential. For example:
JWH133: A synthetic CB2 receptor agonist known for its high selectivity and potency. It has been extensively studied for its anti-inflammatory and anticancer properties.
GW842166x: Another selective CB2 receptor agonist with demonstrated neuroprotective and anti-anxiety effects in preclinical models.
This compound is unique in its specific structural features and the particular signaling pathways it modulates, which may offer distinct therapeutic advantages in certain conditions.
Conclusion
This compound is a valuable compound in the field of cannabinoid research, offering potential therapeutic benefits without the psychoactive effects associated with CB1 receptor activation. Its synthesis, chemical reactivity, and diverse applications in scientific research make it an important tool for advancing our understanding of the endocannabinoid system and developing new treatments for various diseases.
Eigenschaften
Molekularformel |
C24H19FN2O |
|---|---|
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
1-[(4-fluorophenyl)methyl]-N-(3-phenylphenyl)pyrrole-2-carboxamide |
InChI |
InChI=1S/C24H19FN2O/c25-21-13-11-18(12-14-21)17-27-15-5-10-23(27)24(28)26-22-9-4-8-20(16-22)19-6-2-1-3-7-19/h1-16H,17H2,(H,26,28) |
InChI-Schlüssel |
MOCKMOFBWFOOIM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=CN3CC4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



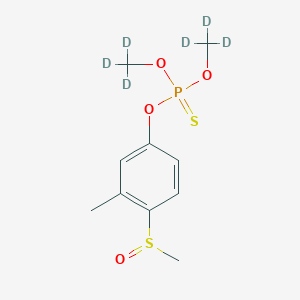
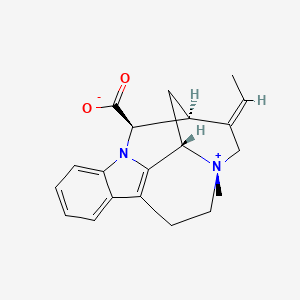
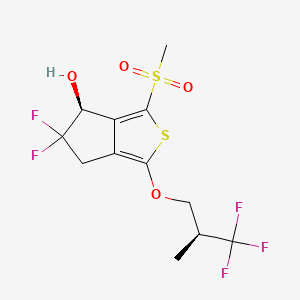
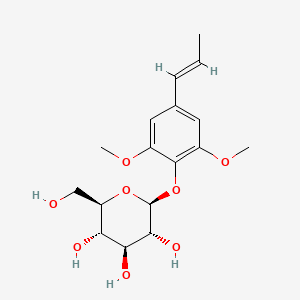
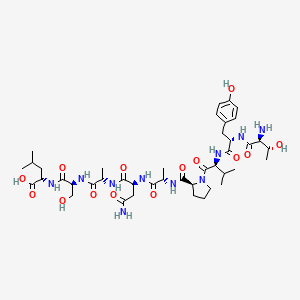
![2-methoxy-N-[4-(phenylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B12380055.png)

![N-[(5-methyl-1H-imidazol-2-yl)methyl]-4-(8,9,10,11-tetrahydro-3H-pyrazolo[4,3-a]phenanthridin-7-yl)benzamide](/img/structure/B12380067.png)
